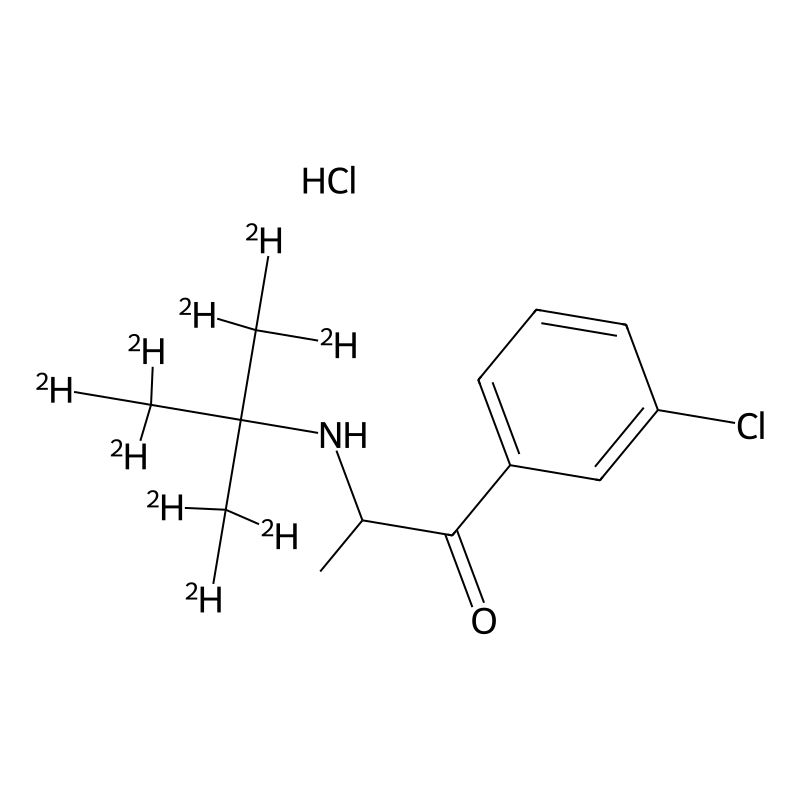Bupropion-d9 hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Bupropion-d9 hydrochloride is a deuterated analog of bupropion, a medication primarily used as an antidepressant and smoking cessation aid. Its chemical structure is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the bupropion molecule, enhancing its stability and metabolic tracking in research settings. The molecular formula for bupropion-d9 hydrochloride is C₁₃H₁₉Cl₂NO, with a molecular weight of approximately 285.26 g/mol .
Internal Standard for Analytical Techniques:
Bupropion-d9 hydrochloride serves as an internal standard (IS) in various analytical techniques, most commonly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) []. These techniques are employed to measure the concentration of bupropion in biological samples such as blood, plasma, and urine.
An internal standard is a chemically similar compound to the analyte (bupropion) that is not present in the biological sample being analyzed. By adding a known amount of the internal standard to the sample along with the analyte, researchers can account for variations that occur during the sample preparation and analytical process [].
These variations can include:
- Losses of analyte during sample preparation
- Matrix effects in the biological sample that can interfere with the measurement of the analyte
By comparing the signal intensity of the analyte to the signal intensity of the internal standard, researchers can obtain a more accurate and precise measurement of the bupropion concentration in the sample [].
Investigating Bupropion Metabolism:
Bupropion-d9 hydrochloride can also be used as a tracer compound in metabolism studies to investigate the metabolic pathways of bupropion in the body []. In such studies, the deuterated form of the compound (bupropion-d9) is administered to a subject alongside the non-deuterated form (bupropion).
- Nucleophilic substitutions: The chlorine atoms in the molecule can be replaced by nucleophiles under appropriate conditions.
- Reduction reactions: The ketone functional group can be reduced to form alcohol derivatives.
- Deuteration reactions: As a deuterated compound, it can serve as a tracer in metabolic studies, allowing researchers to track its pathways and interactions within biological systems .
Bupropion-d9 hydrochloride exhibits similar biological activities to its non-deuterated counterpart. It functions primarily as a norepinephrine-dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism contributes to its antidepressant effects and aids in smoking cessation by reducing withdrawal symptoms and cravings . Additionally, it has been noted for its potential neuroprotective properties, making it a subject of interest for further research in neurodegenerative conditions.
The synthesis of bupropion-d9 hydrochloride typically involves:
- Starting with Bupropion: The non-deuterated bupropion is used as the base compound.
- Deuteration Process: This may involve using deuterated reagents or solvents during the synthesis to incorporate deuterium into the molecular structure.
- Formation of Hydrochloride Salt: The final step usually includes the conversion of the base form into its hydrochloride salt for improved solubility and stability.
Specific synthesis routes may vary based on the laboratory protocols and desired purity levels .
Bupropion-d9 hydrochloride is primarily utilized in research settings, particularly in pharmacokinetic studies. Its unique isotopic labeling allows scientists to:
- Study metabolic pathways and drug interactions.
- Investigate the pharmacodynamics of bupropion without interference from endogenous compounds.
- Assess the drug's efficacy and safety profiles more accurately in preclinical models .
Studies involving bupropion-d9 hydrochloride have focused on its interactions with various neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that it does not significantly interact with serotonin receptors, distinguishing it from many other antidepressants. Additionally, its metabolic profile allows researchers to explore how modifications in structure affect interaction dynamics with cytochrome P450 enzymes and other metabolic pathways .
Bupropion-d9 hydrochloride shares similarities with several other compounds, notably:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bupropion | C₁₃H₁₈ClNO | Non-deuterated version; widely used as an antidepressant. |
| Erythro-Dihydro Bupropion | C₁₃H₁₉ClNO | A metabolite of bupropion; less potent than bupropion itself. |
| Mirtazapine | C₁₈H₁₈ClN₃O | Different mechanism; primarily a serotonin antagonist. |
| Venlafaxine | C₁₆H₁₈ClN₃O₂ | Serotonin-norepinephrine reuptake inhibitor; broader spectrum of action. |
Bupropion-d9 hydrochloride's unique isotopic labeling makes it particularly valuable for research applications, allowing for precise tracking of its pharmacokinetics and interactions within biological systems .
Systematic Chemical Names and Synonyms
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry systematic name for bupropion-d9 hydrochloride is 1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one;hydrochloride [1] [6] [7]. This systematic nomenclature precisely describes the molecular structure, indicating the presence of nine deuterium atoms substituted for hydrogen atoms in the tert-butyl group of the parent bupropion molecule [14]. The compound maintains the core 3-chlorophenyl ketone structure characteristic of bupropion while incorporating deuterium isotopic labeling at specific positions [1].
Alternative systematic nomenclatures found in chemical databases include 1-(3-chlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone hydrochloride [8] [23] and 1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone-3,3,3-d3 monohydrochloride [1]. These variations reflect different approaches to describing the deuterium substitution pattern within the tert-butyl moiety [14].
Common Synonyms and Trade Names
Bupropion-d9 hydrochloride is known by several synonyms that reflect its chemical relationship to the parent compound bupropion [8] [23]. The most commonly used synonyms include racemic bupropion-d9 hydrochloride, indicating the compound exists as a mixture of both R and S enantiomers [5] [8]. Additional synonyms encompass amfebutamon-d9 hydrochloride and amfebutamone-d9 hydrochloride, which represent alternative chemical names for the deuterated analog [8] [23].








